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molecular formula C9H12N2O3 B2535493 N-(2-Methoxyethyl)-2-nitroaniline CAS No. 56436-24-9

N-(2-Methoxyethyl)-2-nitroaniline

Cat. No. B2535493
M. Wt: 196.206
InChI Key: SRNWVPIMZLTPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071468

Procedure details

To 28.2g of 2-fluoronitrobenzene in 70ml of n-butanol 30.0g of 2-methoxyethylamine were added and the mixture refluxed overnight to give a dark red solution. After cooling the n-butanol was evaporated off and the product extracted into diethyl ether. The diethyl ether was then washed twice with dilute (aqueous) hydrochloric acid, once with dilute (aqueous) sodium carbonate and once with brine. The ether was then dried using magnesium sulphate and evaporated off to give 35g of 2-(2-methoxyethylamino)nitrobenzene as a red liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][O:12][CH2:13][CH2:14][NH2:15]>C(O)CCC>[CH3:11][O:12][CH2:13][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a dark red solution
CUSTOM
Type
CUSTOM
Details
was evaporated off
EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether
WASH
Type
WASH
Details
The diethyl ether was then washed twice
ADDITION
Type
ADDITION
Details
with dilute (aqueous) hydrochloric acid
ADDITION
Type
ADDITION
Details
once with dilute (aqueous) sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was then dried
CUSTOM
Type
CUSTOM
Details
evaporated off

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCNC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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